molecular formula C5H9NO B1619842 N-Allylacetamide CAS No. 692-33-1

N-Allylacetamide

Cat. No. B1619842
CAS RN: 692-33-1
M. Wt: 99.13 g/mol
InChI Key: DVQCXAUFUOFSDW-UHFFFAOYSA-N
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Description

N-Allylacetamide is a chemical compound that belongs to the class of amides. It is a colorless liquid with a mild odor and is soluble in water. N-Allylacetamide has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

1. Palladium-catalysed Arylative Cyclisation

  • Summary of Application: N-Allylacetamide is used in the palladium-catalysed arylative cyclisation with aryl halides to produce benzyl-substituted oxazolines .
  • Methods of Application: The treatment of N-Allylacetamide with aryl halide in the presence of sodium t-butoxide and a palladium catalyst leads to arylative cyclisation .
  • Results or Outcomes: The process provides the corresponding benzyl-substituted oxazoline in high yield .

2. Selective Hydroformylation

  • Summary of Application: N-Allylacetamide is used in the selective hydroformylation in an inverted aqueous two-phase catalytic system .
  • Methods of Application: The Rh–phosphine catalysed hydroformylation of N-Allylacetamide is performed in an aqueous–organic biphasic system, containing a hydrophobic Rh-catalyst .
  • Results or Outcomes: The process provides facile catalyst/product separation, after which the aqueous product phase could be used in a one-pot synthesis of N-acetyl-5-methoxytryptamine (melatonin) .

3. Amide Directed Hydrocarboxylation

  • Summary of Application: N-Allylacetamide is used in the amide directed hydrocarboxylation catalyzed by the aqueous Pd-tppts-Bronsted acid system .
  • Methods of Application: The details of the experimental procedure are not provided in the source .
  • Results or Outcomes: N-Allylacetamide was smoothly converted into 4-acetamidobutanal and 3-acetamido-2-methylpropanal .

properties

IUPAC Name

N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-3-4-6-5(2)7/h3H,1,4H2,2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQCXAUFUOFSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29469-99-6
Record name Acetamide, N-2-propen-1-yl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29469-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60219232
Record name N-Allylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allylacetamide

CAS RN

692-33-1
Record name N-Allylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Allylacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-allyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53475
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Record name N-Allylacetamide
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Record name N-allylacetamide
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Record name N-ALLYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
EF Jordan Jr, AN Wrigley - Journal of Polymer Science Part A …, 1964 - Wiley Online Library
… chromatography as described above; poly-N-allylacetamide was isolated from the crude reaction … Those of poly-N-allylacetamide were measured in chloroform, since this polymer was …
G Verspui, G Elbertse, G Papadogianakis… - Journal of …, 2001 - Elsevier
… the hydroformylation of N-allylacetamide proceeds smoothly … of the hydroformylation of N-allylacetamide in single phase … pH on the hydroformylation of N-allylacetamide, we carried out …
G Verspui, G Elbertse, FA Sheldon… - Chemical …, 2000 - pubs.rsc.org
… of N-allylacetamide gave the best results in a polar, protic solvent, such as methanol. Since N-allylacetamide … Table 1 The hydroformylation of N-allylacetamide in organic, aqueous and …
Number of citations: 39 0-pubs-rsc-org.brum.beds.ac.uk
MJ Afonin, VA Maksakov, VP Kirin, LA Scheludyakova… - Polyhedron, 2009 - Elsevier
… We have further revealed that the rearrangement of N-allylacetamide is catalyzed by a number of (μ-Н)Os 3 (μ-O … The isomerization of N-allylacetamide was chosen as a model reaction. …
VA Maksakov, VP Kirin, SV Tkachev… - Russian Chemical …, 1999 - Springer
… N-allylacetamide per_ mole of the. cluster, pointing_to _a_ cat_alytic character of tllis process. N-Allylacetamide … N-Allylacetamide is known i to rearrange only in the presence of metal-…
M Onishi, S Oishi, M Sakaguchi, I Takaki… - Bulletin of the Chemical …, 1986 - journal.csj.jp
… However, in case of Nallylacetamide, we believed that probable additional weak interaction" of the amide oxygen with cobalt in the alkyl intermediate enhanced steric interactions …
Number of citations: 31 www.journal.csj.jp
D Clark, M Fleischmann, D Pletcher - Journal of Electroanalytical Chemistry …, 1972 - Elsevier
… In certain electrolyses, its yield was similar to that of the N-allylacetamide while in other experiments its yield was lower by a factor of ten ; it is suspected that the formation of this product …
ZKM Abd El Samii, MI Al Ashmawy… - Journal of the Chemical …, 1988 - pubs.rsc.org
… The reaction of manganese( 111) acetate with diphenyl disulphide in dichloromethane-trifluoroacetic acid in the presence of N-allylacetamide, followed by hydrolysis, affords a vicinal …
Number of citations: 25 0-pubs-rsc-org.brum.beds.ac.uk
VA Ershova, SV Tkachev, AV Golovin… - Mendeleev …, 1998 - pubs.rsc.org
… N-allylacetamide 5 and cluster 1 were performed under the … It was found that the N-allylacetamide, consumed in a ~30-… for the main resonances from N-allylacetamide 5 mixed with 3 mol…
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk
DG Gusev - ACS Catalysis, 2017 - ACS Publications
… a rapid consumption of the aldehyde and formation of N-allylacetamide and ethanol in a 1/1 ratio, … in toluene at −80 C similarly produced N-allylacetamide and ethanol as a mixture with …
Number of citations: 58 0-pubs-acs-org.brum.beds.ac.uk

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